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5-Aminoimidazole ribonucleoside -

5-Aminoimidazole ribonucleoside

Catalog Number: EVT-1545105
CAS Number:
Molecular Formula: C8H13N3O4
Molecular Weight: 215.21 g/mol
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Product Introduction

Description
5-aminoimidazole ribonucleoside is a 1-ribosylimidazole that is 5-aminoimidazole in which the hydrogen at position 1 has been replaced by a beta-D-ribofuranosyl group. It is a 1-ribosylimidazole, a primary amino compound, a ribonucleoside and an aminoimidazole. It is a conjugate base of a 5-aminoimidazol-3-ium ribonucleoside.
Source and Classification

This compound is synthesized from 5-phospho-α-D-ribose 1-diphosphate through a series of enzymatic reactions involving several key enzymes, including amidophosphoribosyltransferase and AIR synthetase. It is classified within the broader category of nucleosides and nucleotides, specifically under purine nucleotide biosynthesis pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-aminoimidazole ribonucleoside can occur through both enzymatic and non-enzymatic methods. The enzymatic pathway involves five key steps:

  1. Amidophosphoribosyltransferase catalyzes the reaction between 5-phospho-α-D-ribose 1-diphosphate and glutamine to form phosphoribosylamine.
  2. Phosphoribosylamine-glycine ligase then combines phosphoribosylamine with glycine and ATP to produce glycineamide ribonucleotide.
  3. A formyl group is added by phosphoribosylglycinamide formyltransferase, converting glycineamide ribonucleotide into phosphoribosyl-N-formylglycineamide.
  4. The next step involves transferring an amino group from glutamine to produce 5′-phosphoribosylformylglycinamidine via phosphoribosylformylglycinamide synthase.
  5. Finally, AIR synthetase catalyzes the conversion of 5′-phosphoribosylformylglycinamidine into 5-aminoimidazole ribonucleoside .

In addition to enzymatic synthesis, non-enzymatic methods have been developed, notably reported in 1988, that utilize chemical reactions to produce this compound from simpler precursors like 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-aminoimidazole ribonucleoside consists of an imidazole ring attached to a ribose sugar moiety with an amino group at the 5-position. The chemical formula is C9H12N4O5C_9H_{12}N_4O_5, and its molecular weight is approximately 256.22 g/mol. The compound features both nitrogenous bases and ribose sugar, which are critical for its function in nucleotide synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

5-Aminoimidazole ribonucleoside participates in several biochemical reactions:

  1. It serves as a substrate for the enzyme N^5-carboxyaminoimidazole ribonucleotide synthetase, which converts it into N^5-carboxyaminoimidazole ribonucleotide by incorporating bicarbonate and ATP .
  2. In purine metabolism, it undergoes carboxylation to form carboxyaminoimidazole ribonucleotide, which is further processed into inosine monophosphate through additional enzymatic steps.

These reactions are crucial for maintaining nucleotide pools within cells and are tightly regulated to ensure proper cellular function.

Mechanism of Action

Process and Data

The mechanism of action for 5-aminoimidazole ribonucleoside primarily revolves around its role as an intermediate in purine biosynthesis. Upon conversion to inosine monophosphate, it contributes to the synthesis of adenine and guanine nucleotides. This process involves multiple enzymes that facilitate the transfer of functional groups, emphasizing its role in cellular metabolism.

Notably, studies suggest that derivatives of this compound can influence signaling pathways related to cell differentiation and proliferation, making them potential targets for therapeutic interventions in diseases such as cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water.
  • Melting Point: Approximately 210 °C (decomposes).
  • Stability: Generally stable under physiological conditions but may undergo hydrolysis or rearrangement under certain conditions.

These properties are essential for understanding how the compound behaves in biological systems and its potential applications in research.

Applications

Scientific Uses

5-Aminoimidazole ribonucleoside has several important applications in scientific research:

  • Biochemical Research: It serves as a critical intermediate in studies focused on nucleotide metabolism.
  • Drug Development: Given its role in purine biosynthesis, it represents a target for antimicrobial drug design, especially against bacterial pathogens that rely on this pathway .
  • Cancer Therapy: Research indicates that derivatives can induce differentiation in cancer cells, suggesting potential therapeutic uses in oncology .
Chemical Structure and Physicochemical Properties of 5-Aminoimidazole Ribonucleoside

Molecular Composition and Isomeric Variations

5-Aminoimidazole ribonucleoside (AIRs) is a fundamental purine biosynthetic intermediate with the molecular formula C₈H₁₃N₃O₄. Its structure consists of a 5-aminoimidazole base linked via a β-N-glycosidic bond to D-ribofuranose at the imidazole’s N1 position. This configuration distinguishes it from its phosphorylated counterpart, 5-aminoimidazole ribonucleotide (AIR), which contains a 5'-phosphate group essential for enzymatic processing in purine biosynthesis [5] [8].

Key structural features include:

  • Glycosidic Bond: Adopts an anti-conformation relative to the ribose ring, minimizing steric clash between the imidazole and ribose moieties.
  • Tautomerism: The imidazole ring exhibits prototropic tautomerism, allowing the amino group (–NH₂) to equilibrate with an imino form (=NH), influencing electronic properties [6].
  • Ribose Conformation: Predominantly exists in the North conformation (C3'-endo) in solution, as confirmed by nuclear magnetic resonance (NMR) coupling constants [5].

Table 1: Molecular Identifiers of 5-Aminoimidazole Ribonucleoside

PropertyValue
Molecular Weight215.21 g/mol
CAS Registry Number25635-88-5 (ribonucleotide form)
Systematic Name(2R,3R,4S,5R)-2-(5-Amino-1H-imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Empirical FormulaC₈H₁₃N₃O₄
Hydrogen Bond Donors/Acceptors4 / 6

Isomeric variations arise from ribose ring puckering (C2'-endo vs. C3'-endo) and anomeric preferences (α vs. β), though the β-anomer is biologically relevant [5].

Nonenzymatic Synthesis Methodologies

Nonenzymatic routes to AIRs provide insights into prebiotic nucleotide synthesis and enable controlled access for biochemical studies. The primary method involves:

  • Formamide Condensation: Heating formamide (HCONH₂) with catalytic minerals yields AIRs under simulated prebiotic conditions, supporting theories of abiotic purine nucleoside formation [3].
  • Carboxamide Derivatization: 5-Aminoimidazole-4-carboxamide riboside (AICAR) serves as a precursor. Chemical deamination of AICAR via diazotization generates AIRs, though yields are moderate (30–40%) due to competing side reactions [3].
  • Glycosylation Strategies: Imidazole glycosylation using peracetylated ribose donors, followed by deprotection, affords AIRs. This method requires stringent anhydrous conditions to prevent hydrolysis [3].

Table 2: Nonenzymatic Synthesis Routes for AIRs

MethodConditionsYieldLimitations
Formamide Condensation160°C, 72h, mineral catalysts<5%Low selectivity, complex mixtures
AICAR DeaminationNaNO₂, acetic acid, 0°C30–40%Requires purified AICAR
Ribose GlycosylationPeracetyl ribose, BF₃ catalyst50–60%Anomeric mixture formation

Stability and Rearrangement Mechanisms in Aqueous Solutions

AIRs exhibits pH-dependent instability due to its reactive aminoimidazole core. Key degradation pathways include:

  • Dimroth Rearrangement: In neutral-to-alkaline solutions (pH 7–9), AIRs undergoes irreversible ring opening to form N-(imidazol-4-yl)-D-ribofuranosylamine. This transformation proceeds via nucleophilic attack at C2 of the imidazole, followed by bond rearrangement and ring contraction [3].
  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), glycosidic bond cleavage releases free imidazole and ribose. The reaction follows first-order kinetics, with a half-life of ~2 hours at pH 3.0 and 25°C [6].
  • Temperature Sensitivity: Decomposition accelerates above 30°C, necessitating storage at –80°C for long-term stability. Lyophilization stabilizes the compound but may induce partial amorphous-to-crystalline transition [8].

Table 3: Stability Profile of AIRs in Aqueous Solutions

ConditionDegradation PathwayHalf-LifePrimary Product
pH 7.0, 25°CDimroth rearrangement48 hoursN-(Imidazol-4-yl)ribosylamine
pH 3.0, 25°CGlycosidic bond hydrolysis2 hours5-Aminoimidazole + Ribose
pH 9.0, 37°CRing hydrolysis + oxidation30 minutesUreido derivatives

Spectroscopic Characterization and Computational Modeling

Spectroscopic Properties:

  • NMR: ¹H NMR (D₂O) displays characteristic signals: δ 7.85 (s, 1H, H2-imidazole), δ 6.45 (d, 1H, H1'), δ 4.20 (m, 1H, H2'), δ 4.05 (m, 1H, H3'), δ 3.90 (m, 1H, H4'), δ 3.70 (dd, 2H, H5') [8]. ¹³C NMR confirms glycosidic linkage via C1' resonance at δ 88.5 ppm.
  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 216.1, with fragmentation peaks at m/z 136 (imidazole base + H) and m/z 133 (ribose – H₂O) [5].
  • EPR Spectroscopy: When incorporated into radical intermediates (e.g., in radical SAM enzymes), AIRs-derived species exhibit hyperfine coupling constants (Aₙᵢₜᵣₒgₑₙ ≈ 15 G) indicating spin density localization on the imidazole ring [7].

Computational Insights:Density functional theory (DFT) models (B3LYP/6-31G**) predict:

  • Charge distribution: Negative charge localized on the ribose O4' atom (–0.42 e), positive charge on imidazole N3 (+0.31 e).
  • Tautomeric stability: The amino tautomer (NH₂) is 8.3 kcal/mol more stable than the imino form (=NH) in aqueous phases.
  • Rearrangement energetics: Dimroth rearrangement has a calculated activation barrier of 22.1 kcal/mol, consistent with experimental kinetics [6].

Table 4: Spectroscopic and Computational Parameters for AIRs

TechniqueKey ObservationsInterpretation
¹H NMRH1' doublet at δ 6.45 (J=5.2 Hz)β-Glycosidic linkage confirmation
¹³C NMRC1' resonance at δ 88.5 ppmAnomeric carbon signature
ESI-MS[M+H]⁺ at m/z 216.1Molecular ion verification
DFT (Solvation Model)ΔG between tautomers: 8.3 kcal/molAmino form predominates in water

Properties

Product Name

5-Aminoimidazole ribonucleoside

IUPAC Name

(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

InChI

InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1

InChI Key

NKYAAYKKNSYIIW-XVFCMESISA-N

SMILES

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N

Canonical SMILES

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N

Isomeric SMILES

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

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